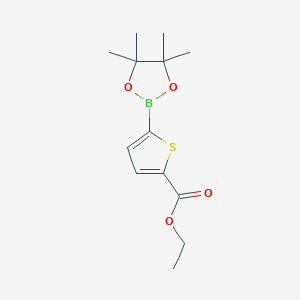

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

描述

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1150271-60-5) is a boronate ester-functionalized thiophene derivative with a molecular weight of 282.17 g/mol and a purity of ≥95% . Its structure features:

- A thiophene core substituted at position 5 with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.

- An ethyl carboxylate ester at position 2.

This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the boronate ester’s role as a protected boronic acid, enabling efficient C–C bond formation in organic synthesis and pharmaceutical intermediates .

属性

IUPAC Name |

ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-8-10(19-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGJQRFSPUBYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674946 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-60-5 | |

| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Iridium-Catalyzed Directed ortho C–H Borylation

Methodology:

This approach leverages iridium complexes, such as $$[\text{IrOMe(cod)}]_2$$, in conjunction with specialized ligands like Si,S-chelating ligands to facilitate regioselective borylation at the 5-position of thiophene-2-carboxylates.

- Dissolve the thiophene-2-carboxylate substrate in an inert solvent such as 2-methyltetrahydrofuran (2-Me-THF).

- Add a catalytic amount of $$[\text{IrOMe(cod)}]_2$$ (typically 0.015 equivalents).

- Introduce a Si,S-chelating ligand (0.03 equivalents) to enhance catalyst stability and selectivity.

- Add bis(pinacolato)diboron (B2pin2) as the boron source (1.2 equivalents).

- Seal the reaction in a Schlenk tube under nitrogen atmosphere.

- Heat the mixture to 80°C and stir for approximately 16 hours.

Outcome:

High yields (typically 60–80%) of the desired boronate esters are achieved, with the regioselectivity favoring the 5-position on the thiophene ring.

Alternative Substituted Benzoate Precursors

Preparation can also be performed starting from substituted benzoates, such as methyl benzoate, methyl 4-methoxybenzoate, or methyl 2-chlorobenzoate, via similar iridium-catalyzed borylation protocols. These methods involve:

- Pre-functionalization of the aromatic ring with suitable substituents.

- Directed ortho-borylation facilitated by the electronic nature of the substituents.

- Post-reaction purification through silica gel chromatography.

Reactions Using Halogenated Precursors

Halogenated aromatic compounds such as methyl 2-bromobenzoate or methyl 2-chlorobenzoate serve as starting materials for cross-coupling reactions, followed by borylation, to incorporate the boronate ester at specific positions.

- These methods involve initial halogen-metal exchange reactions, followed by transmetallation with boron reagents.

- The yields are comparable but depend on halogen reactivity and reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst loading | 0.0075–0.015 mmol per 0.5 mmol substrate | Low catalyst loading suffices due to high activity |

| Ligand | 0.03 equivalents | Si,S-chelating ligands improve regioselectivity |

| Boron source | 1.2 equivalents of B2pin2 | Ensures complete conversion |

| Temperature | 80°C | Optimal for iridium catalysis |

| Reaction time | 16 hours | Sufficient for high yields |

Notable Research Findings and Data

- High regioselectivity toward the 5-position of thiophene derivatives has been consistently achieved with iridium catalysis.

- Yields range from 60% to over 85%, depending on substrate and reaction conditions.

- Substituent effects: Electron-donating groups on the aromatic ring facilitate higher yields and selectivity, while electron-withdrawing groups may require longer reaction times or higher temperatures.

Data Summary

Notes and Recommendations

- Inert atmosphere (nitrogen or argon) is essential to prevent catalyst deactivation.

- Purification via silica gel chromatography is effective for isolating the boronate esters.

- Reaction monitoring by TLC or NMR ensures optimal reaction completion.

化学反应分析

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, toluene).

Conditions: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C).

Major Products:

科学研究应用

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents like ethanol and methanol.

Organic Synthesis

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing group allows for various coupling reactions:

Cross-Coupling Reactions :

- Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Case Study :

In a study by TCI Chemicals (2024), the compound was employed in the synthesis of complex organic molecules involving thiophene derivatives. The reaction demonstrated high yields and selectivity.

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activity.

Antitumor Activity :

Research has shown that derivatives of this compound can inhibit cancer cell proliferation.

Case Study :

A study published in the International Journal of Current Microbiology and Applied Sciences (2016) evaluated the antitumor properties of related compounds. The results indicated an IC50 value between 23.2 to 49.9 μM against various cancer cell lines, suggesting significant antitumor activity.

Material Science

The compound's unique properties make it suitable for applications in material science.

Polymer Chemistry :

It can be used as a monomer or additive in the production of polymers with enhanced properties.

Case Study :

Research conducted by Ambeed (2024) explored the use of this compound in developing conductive polymers. The results showed improved electrical conductivity and thermal stability compared to conventional materials.

Table 1: Summary of Biological Activities

| Activity Type | IC50 Range (μM) | Target Cell Lines |

|---|---|---|

| Antitumor Activity | 23.2 - 49.9 | MCF-7 (breast cancer), HeLa (cervical cancer) |

Table 2: Synthesis Applications

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | >90 | Aqueous base, room temperature |

作用机制

Mechanism:

- The compound acts as a boronic ester, participating in Suzuki-Miyaura cross-coupling reactions. The palladium catalyst facilitates the formation of a carbon-boron bond, which then undergoes transmetalation with an organohalide to form a carbon-carbon bond.

Molecular Targets and Pathways:

- The primary molecular target is the palladium catalyst, which activates the boronic ester for subsequent reactions. The pathways involved include oxidative addition, transmetalation, and reductive elimination .

相似化合物的比较

Comparison with Structural Analogues

Positional Isomers and Substituent Variations

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate (CAS 960116-27-2)

- Key Difference : The carboxylate ester is at position 3 instead of position 2.

- Molecular weight remains identical (282.16 g/mol), but steric hindrance near the boronate group may differ .

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

- Key Difference : Methyl ester replaces the ethyl group.

- Impact: Lower molecular weight (268.15 g/mol vs. 282.17 g/mol). Reduced solubility in non-polar solvents compared to the ethyl variant .

Core Heterocycle Modifications

Ethyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene-2-carboxylate

- Key Difference: Thieno[3,2-b]thiophene (a fused bicyclic system) replaces the thiophene ring.

- Impact :

Methyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carboxylate (CAS 690632-26-9)

Functional Group Replacements

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 916454-59-6)

- Key Difference : Nitrile group replaces the carboxylate ester.

- Impact :

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde (CAS 1040281-83-1)

- Key Difference : Aldehyde group at position 2.

- Impact :

- Reactive towards nucleophiles (e.g., in condensation reactions).

- Molecular weight 238.11 g/mol, significantly lower than the target compound .

生物活性

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, relevant studies, and data tables summarizing key findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 282.2 g/mol . The presence of the boron-containing dioxaborolane group is critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : This compound has shown inhibitory effects on various kinases that are pivotal in signaling pathways associated with cancer and inflammation. For instance, studies indicate that compounds with similar dioxaborolane structures exhibit inhibition of GSK-3β and IKK-β kinases .

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce nitric oxide (NO) production and pro-inflammatory cytokines in cell models. This suggests potential use in treating inflammatory diseases .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that while some derivatives demonstrate significant cytotoxicity at higher concentrations, others maintain cell viability at therapeutic levels .

Table 1: Summary of Biological Activities

Study Example: GSK-3β Inhibition

A study conducted on various derivatives of dioxaborolane compounds demonstrated that modifications in the alkyl substituents significantly affected their inhibitory potency against GSK-3β. Compounds with smaller substituents like methyl showed reduced activity compared to those with larger cycloalkyl groups .

常见问题

Q. What are the common synthetic routes for preparing ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate?

Methodological Answer: The compound is typically synthesized via iridium- or palladium-catalyzed borylation of halogenated thiophene precursors. For example, a thiophene derivative (e.g., methyl 5-bromothiophene-2-carboxylate) undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a catalyst such as [Ir(COD)OMe]₂. Key steps include:

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer: The boronic ester moiety enables cross-coupling with aryl/heteroaryl halides. A standard protocol involves:

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for pinacol methyl groups; δ 6.8–7.2 ppm for thiophene protons).

- X-ray Diffraction (XRD): Resolves crystal packing and confirms boronic ester geometry (e.g., trigonal planar boron center) .

- Mass Spectrometry: HRMS or ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1) .

Q. What are the storage and handling protocols for this compound?

Methodological Answer:

- Storage: Dry, ventilated environment at 2–8°C in amber glass vials to prevent hydrolysis.

- Handling: Use nitrile gloves and fume hoods to avoid inhalation/contact.

- Stability: Susceptible to moisture; monitor via TLC for boronic acid formation (Rf shift in polar solvents) .

Advanced Research Questions

Q. How can chemoselectivity challenges in borylation reactions involving polychlorinated thiophenes be addressed?

Methodological Answer: In substrates with multiple reactive sites (e.g., 2,5-dichloro-3-bromothiophene), steric and electronic factors dictate selectivity. For example:

Q. What computational methods predict the reactivity of this compound in cross-coupling or drug-design applications?

Methodological Answer:

- DFT Calculations: Model transition states for Suzuki coupling (e.g., Pd-B bond formation energetics).

- Molecular Docking: Screen interactions with biological targets (e.g., PPARγ for anti-diabetic agents).

- MD Simulations: Assess stability of boronic ester in aqueous vs. lipid environments .

Q. How is this compound employed in the synthesis of PPARα/γ dual agonists?

Methodological Answer: As a key intermediate, it is coupled with phenoxyacetic acid derivatives via Suzuki reactions to generate thiophene-based agonists. Steps include:

Q. How can reaction byproducts (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

Methodological Answer:

- Optimized Conditions: Use degassed solvents and strict inert atmospheres to suppress protodeboronation.

- Additives: Include catalytic Bu₄NCl to stabilize Pd intermediates and reduce homocoupling.

- Monitoring: HPLC-MS tracks byproduct formation; purification employs preparative TLC or size-exclusion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。